6,8-Dichloro-3,4-dihydronaphthalen-1(2H)-one
Overview
Description
6,8-Dichloro-3,4-dihydronaphthalen-1(2H)-one: is an organic compound belonging to the class of naphthalenones This compound is characterized by the presence of two chlorine atoms at the 6th and 8th positions and a ketone group at the 1st position of the naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-3,4-dihydronaphthalen-1(2H)-one typically involves the chlorination of a naphthalenone precursor. One common method is the Friedel-Crafts acylation of naphthalene followed by selective chlorination. The reaction conditions often include the use of aluminum chloride (AlCl3) as a catalyst and chlorine gas (Cl2) as the chlorinating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient chlorination and high yield. The process parameters such as temperature, pressure, and reactant concentrations are optimized to achieve the desired product with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically forming chlorinated naphthoquinones. Reduction : Reduction reactions can convert the ketone group to an alcohol, resulting in 6,8-dichloro-3,4-dihydronaphthalen-1-ol. Substitution : The chlorine atoms can be substituted by other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Chlorinated naphthoquinones.
Reduction: 6,8-dichloro-3,4-dihydronaphthalen-1-ol.
Substitution: Various substituted naphthalenones depending on the nucleophile used.
Scientific Research Applications
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules. Biology : Investigated for its potential biological activity, including antimicrobial and anticancer properties. Medicine : Explored for its potential use in drug development due to its unique structural features. Industry : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dichloro-1-naphthol
- 6,8-Dichloro-2-naphthoic acid
- 6,8-Dichloro-1,2,3,4-tetrahydronaphthalene
Comparison: : 6,8-Dichloro-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific substitution pattern and the presence of a ketone group
Properties
IUPAC Name |
6,8-dichloro-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c11-7-4-6-2-1-3-9(13)10(6)8(12)5-7/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNPLNFAQDGFCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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